
2,4,6-Trichlorophenyl isocyanate
Overview
Description
2,4,6-Trichlorophenyl isocyanate (CAS 2505-31-9) is an organochlorine compound featuring an isocyanate (–N=C=O) functional group attached to a phenyl ring substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and biochemical reagents. For example, it is employed in the preparation of scintillation materials and biochemical detection kits, as noted in its use within soluble CD38 reagent kits . Its molecular formula is C₇H₂Cl₃NO, with a molecular weight of 238.46 g/mol (calculated based on substituents). The electron-withdrawing chlorine substituents enhance the electrophilicity of the isocyanate group, making it highly reactive toward nucleophiles such as amines and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichlorophenol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: Reacts with water to form 2,4,6-trichlorophenylamine and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
2,4,6-Trichlorophenylamine: Formed from hydrolysis.
Scientific Research Applications
2,4,6-Trichlorophenyl isocyanate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6-trichlorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form ureas and carbamates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogenated Phenyl Isocyanates
2,4,6-Trifluorophenyl Isocyanate (CAS N/A, Molecular Formula: C₇H₂F₃NO )
- Key Differences :
- Fluorine, being smaller and less polarizable than chlorine, exerts weaker electron-withdrawing effects. This reduces the electrophilicity of the isocyanate group compared to the trichloro analog.
- Applications: Primarily used in materials science for synthesizing fluorinated polymers and specialty coatings.
- Safety: Classified under GHS codes H226 (flammable liquid), H301 (toxic if swallowed), and H331 (toxic if inhaled) .
2,4,6-Tribromophenyl Isocyanate (CAS 826-97-1, Molecular Formula: C₇H₂Br₃NO )
- Higher molecular weight (375.72 g/mol) due to bromine substitution. Applications: Used in flame-retardant polymers and high-density materials .
2,4,5-Trichlorophenyl Isocyanate (CAS 26328-35-8, Molecular Formula: C₇H₂Cl₃NO )
- Key Differences: The asymmetrical substitution pattern (2,4,5 vs. Less commonly reported in synthetic applications compared to the 2,4,6-isomer .
Alkyl-Substituted Analogs
2,4,6-Trimethylphenyl Isocyanate (Mesityl Isocyanate) (CAS 2958-62-5, Molecular Formula: C₁₀H₁₁NO )
- Key Differences :
Isothiocyanate Derivatives
2,4,6-Trichlorophenyl Isothiocyanate (CAS 22134-07-2, Molecular Formula: C₇H₂Cl₃NS )
- Key Differences :
2,4,6-Trifluorophenyl Isothiocyanate (CAS 206761-91-3, Molecular Formula: C₇H₂F₃NS )
- Key Differences :
Comparative Data Table
Biological Activity
2,4,6-Trichlorophenyl isocyanate (TCPI) is a compound of significant interest in biological research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of TCPI, summarizing key findings from various studies, including its mechanism of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of a phenyl ring substituted with three chlorine atoms and an isocyanate functional group. This configuration contributes to its reactivity and biological properties.
The mechanism of action for TCPI primarily involves its interaction with specific biological targets, including enzymes and receptors. The trichlorophenyl group enhances binding affinity to these targets, influencing various biological pathways. For instance, isocyanates are known to react covalently with nucleophilic sites in proteins, leading to modifications that can alter protein function and trigger cellular responses .
Antimicrobial Properties
TCPI exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds can disrupt microbial cell membranes and inhibit vital cellular processes. The efficacy of TCPI in this regard makes it a candidate for further exploration in antimicrobial therapies.
Cytotoxic Effects
Research indicates that TCPI can induce cytotoxicity in specific cancer cell lines. For example, related compounds have been shown to induce apoptosis (programmed cell death) in bladder cancer cells through mechanisms involving the inhibition of critical signaling pathways such as the IGF-1R/STAT3 pathway . This suggests that TCPI may also possess anti-cancer properties.
Case Studies
- Respiratory Effects : A study highlighted the respiratory irritant properties of isocyanates, including TCPI. High concentrations can lead to chemical bronchitis and asthma-like symptoms in exposed individuals. The dose-response relationship indicates that both acute and chronic exposure can result in significant health issues .
- Dermal Exposure : Investigations into dermal exposure revealed that isocyanates could induce skin sensitization and contact dermatitis. The kinetics of absorption through the skin were studied using various model isocyanates, providing insights into how TCPI might behave in similar contexts .
Research Findings Summary
Properties
IUPAC Name |
1,3,5-trichloro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWXVDWKFAUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346614 | |
Record name | 2,4,6-Trichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2505-31-9 | |
Record name | 2,4,6-Trichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichlorophenyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.